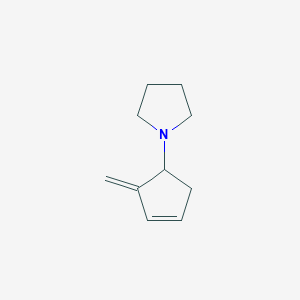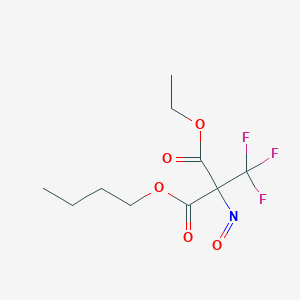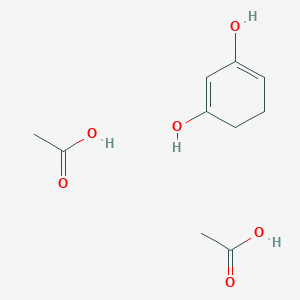
Acetic acid;cyclohexa-1,3-diene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;cyclohexa-1,3-diene-1,3-diol is an organic compound that combines the properties of acetic acid and cyclohexa-1,3-diene-1,3-diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while cyclohexa-1,3-diene-1,3-diol is a diol derivative of cyclohexa-1,3-diene, a colorless, flammable liquid with a distinct odor
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexa-1,3-diene can be synthesized through several methods, including:
Dehydrobromination of 1,2-dibromocyclohexane: This involves the removal of hydrogen bromide from 1,2-dibromocyclohexane using a strong base like sodium hydroxide.
Dehydration of cyclohexen-3-ol: This method involves the removal of water from cyclohexen-3-ol.
Pyrolysis of the diacetate of cyclohexane-1,2-diol: This process involves heating the diacetate of cyclohexane-1,2-diol to high temperatures.
Industrial Production Methods
Industrial production of cyclohexa-1,3-diene typically involves the dehydrobromination of 1,2-dibromocyclohexane due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Cycloadditions: This compound participates in cycloaddition reactions, such as the Diels-Alder reaction, forming complex cyclic structures.
Bromination: Bromination of cyclohexa-1,3-diene involves the addition of bromine, resulting in anti 1,2-addition products.
Common Reagents and Conditions
Palladium acetate: Used in oxidation reactions.
Bromine: Used in bromination reactions.
Strong bases: Such as sodium hydroxide, used in dehydrobromination.
Major Products
Benzene: Formed during oxidation reactions.
Cyclohex-2-ene-1,4-diol diacetate: Another product of oxidation.
Applications De Recherche Scientifique
Acetic acid;cyclohexa-1,3-diene-1,3-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid;cyclohexa-1,3-diene-1,3-diol involves its participation in various chemical reactions. For example, in oxidation reactions, palladium acetate catalyzes the formation of benzene and other products through a series of intermediate steps involving oxypalladation adducts and π-cyclohexenylpalladium complexes . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-1,4-diene: Another isomer of cyclohexadiene, which is less stable compared to cyclohexa-1,3-diene.
Cyclohexene: A related compound that undergoes similar reactions but with different products.
Uniqueness
Acetic acid;cyclohexa-1,3-diene-1,3-diol is unique due to its combination of acetic acid and cyclohexa-1,3-diene-1,3-diol, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
65883-46-7 |
|---|---|
Formule moléculaire |
C10H16O6 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
acetic acid;cyclohexa-1,3-diene-1,3-diol |
InChI |
InChI=1S/C6H8O2.2C2H4O2/c7-5-2-1-3-6(8)4-5;2*1-2(3)4/h2,4,7-8H,1,3H2;2*1H3,(H,3,4) |
Clé InChI |
SBFXEAQYYHDVBH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


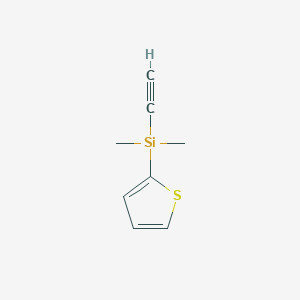
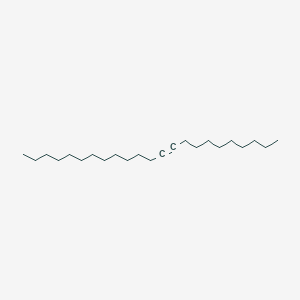
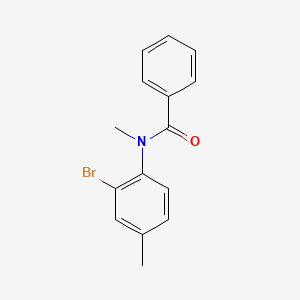

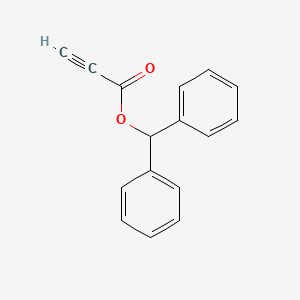
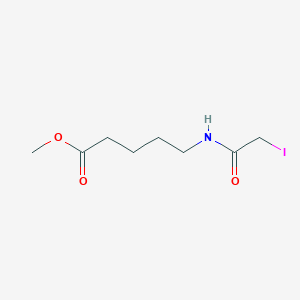

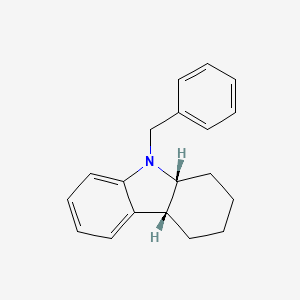
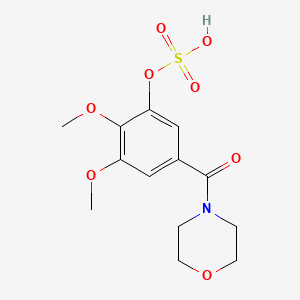

![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)
![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)
